Spasmofen

Description

BenchChem offers high-quality Spasmofen suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Spasmofen including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

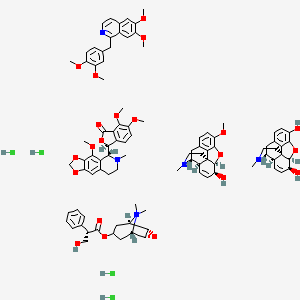

CAS No. |

82824-08-6 |

|---|---|

Molecular Formula |

C95H112Cl4N5O21+ |

Molecular Weight |

1801.7 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one;1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;[(1R,2S,4R,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate;tetrahydrochloride |

InChI |

InChI=1S/C22H23NO7.C20H21NO4.C18H24NO4.C18H21NO3.C17H19NO3.4ClH/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18;1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19(2)14-8-12(9-15(19)17-16(14)23-17)22-18(21)13(10-20)11-6-4-3-5-7-11;1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;;;;/h5-6,9,17-18H,7-8,10H2,1-4H3;5-8,10-12H,9H2,1-4H3;3-7,12-17,20H,8-10H2,1-2H3;3-6,11-13,17,20H,7-9H2,1-2H3;2-5,10-11,13,16,19-20H,6-8H2,1H3;4*1H/q;;+1;;;;;;/t17-,18+;;12?,13-,14-,15+,16+,17-;11-,12+,13-,17-,18-;10-,11+,13-,16-,17-;;;;/m1.100..../s1 |

InChI Key |

RTUUSLSZUVZNDS-NHDGDHBCSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl.Cl |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.C[N+]1([C@@H]2CC(C[C@H]1[C@@H]3[C@H]2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl.Cl |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3.C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.Cl.Cl.Cl.Cl |

Synonyms |

spasmofen |

Origin of Product |

United States |

Foundational & Exploratory

Spasmofen's Core Mechanism of Action in Smooth Muscle Relaxation: A Technical Guide

Spasmofen is a combination pharmaceutical agent designed to alleviate pain associated with smooth muscle spasms, particularly in the gastrointestinal, biliary, and urinary tracts.[1][2] Its efficacy stems from the synergistic action of its two primary active components: Hyoscine Butylbromide, an antispasmodic agent, and Ketoprofen, a potent non-steroidal anti-inflammatory drug (NSAID).[1][3] This guide provides an in-depth analysis of the individual and combined mechanisms of these components, supported by available clinical data and detailed experimental methodologies.

Pharmacology of Active Components

Spasmofen's dual-action approach targets both the direct cause of spasmodic pain (muscle contraction) and the associated inflammatory response.[1]

Hyoscine Butylbromide is a semi-synthetic derivative of scopolamine, a belladonna alkaloid.[1][4] It functions as an anticholinergic drug, specifically targeting the parasympathetic nervous system's control over smooth muscle.[4][5]

-

Primary Mechanism: The core action of Hyoscine Butylbromide is the competitive antagonism of muscarinic acetylcholine receptors (M-receptors) located on the surface of smooth muscle cells.[5][6][7] By blocking these receptors, it prevents acetylcholine—a primary neurotransmitter responsible for muscle contraction—from binding and initiating the contractile signaling cascade.[6] This blockade leads to the relaxation of smooth muscles in the gastrointestinal, biliary, and genitourinary tracts, thereby alleviating spasms and cramping pain.[1][7][8]

-

Ganglionic Blockade: In addition to its high affinity for muscarinic receptors, Hyoscine Butylbromide also exhibits activity at nicotinic receptors.[5][6][9] This interaction is believed to produce a ganglion-blocking effect, further contributing to the reduction of nerve impulses that trigger muscle spasms.[3][9]

-

Pharmacokinetics: As a quaternary ammonium compound, Hyoscine Butylbromide does not readily cross the blood-brain barrier, which limits its central nervous system side effects compared to other anticholinergics.[1][4]

Ketoprofen belongs to the propionic acid class of NSAIDs and provides potent analgesic, anti-inflammatory, and antipyretic effects.[3][10]

-

Primary Mechanism: Ketoprofen's principal mechanism is the non-selective and reversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[10] These enzymes are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key signaling molecules that mediate pain, inflammation, and fever.[1][11][12] They also play a role in sensitizing nerve endings to painful stimuli and can modulate smooth muscle contraction. By inhibiting prostaglandin synthesis, Ketoprofen reduces the inflammatory response and the perception of pain that frequently accompanies severe smooth muscle spasms.[1]

-

Additional Properties: Beyond COX inhibition, studies have shown that Ketoprofen also possesses antibradykinin and lysosomal membrane-stabilizing properties, which contribute to its overall anti-inflammatory profile.[3]

Synergistic Action and Therapeutic Rationale

The combination of Hyoscine Butylbromide and Ketoprofen in Spasmofen provides a comprehensive therapeutic effect by addressing both the spasm and the resulting pain and inflammation through two distinct but complementary pathways.[1]

-

Direct Myorelaxation: Hyoscine Butylbromide acts directly on the smooth muscle, relaxing the spasm that is the root cause of the pain.[1]

-

Pain and Inflammation Control: Ketoprofen mitigates the inflammatory component of the condition and provides powerful analgesia by blocking prostaglandin production.[1]

This dual mechanism is particularly effective for acute, severe colicky pain, such as in renal or biliary colic, where both intense muscle contraction and inflammation are present.[1][3][13]

Quantitative Data Summary

Clinical research provides quantitative evidence for the efficacy of the Spasmofen formulation. A study comparing a single-dose Spasmofen rectal suppository (100 mg Ketoprofen, 10 mg Hyoscine Butylbromide) to a single intravenous dose of Ketorolac (30 mg) for the treatment of acute renal colic yielded the following results.[13]

| Time Point | Treatment Group | Mean Percentage Reduction in Visual Pain Analog Scale (VPAS) | Statistical Significance (p-value) |

| 15 Minutes | Spasmofen® Suppository | 61.82% | P = 0.795 (Not significant vs. Ketorolac) |

| IV Ketorolac | 64.76% | ||

| 60 Minutes | Spasmofen® Suppository | 92.36% | P = 0.0466 (Statistically significant vs. Ketorolac) |

| IV Ketorolac | 75.06% |

Table 1: Comparative Efficacy in Acute Renal Colic. Data sourced from a randomized, double-blind, double-dummy comparative trial.[13][14]

At the 60-minute mark, the Spasmofen suppository was associated with a statistically significant greater reduction in pain scores compared to intravenous Ketorolac.[13][14]

Experimental Protocols

The following methodology is based on the clinical trial evaluating Spasmofen suppositories for acute renal colic.[9][13][14]

Study Design: A randomized, double-blind, double-dummy, active-controlled comparative trial.[14]

Patient Population: 80 eligible adult patients presenting to emergency departments with a diagnosis of acute renal colic.

Intervention:

-

Group 1 (n=40): Received a single Spasmofen® rectal suppository (100 mg Ketoprofen and 10 mg Hyoscine Butylbromide) plus a 2 mL intravenous placebo injection.

-

Group 2 (n=40): Received a single placebo rectal suppository plus a single 2 mL intravenous dose of Ketorolac tromethamine (30 mg).

Outcome Measures:

-

Primary: Pain intensity was assessed using a visual pain analog scale (VPAS) at baseline, 15 minutes, and 60 minutes post-administration.

-

Secondary: Treatment success was defined as a reduction in pain rating from "severe" or "moderate" to "mild" or "none" at 60 minutes. Adverse effects were also monitored and recorded.

Data Analysis:

-

Percentage reductions in VPAS scores were compared between the two groups using the Z-test for proportions.

-

Treatment success rates were compared using Fisher's exact test.[14]

Visualizations: Pathways and Processes

Caption: Dual mechanism of Spasmofen's active components.

Caption: Workflow of the double-dummy renal colic trial.

Caption: Synergistic relationship of Spasmofen's components.

References

- 1. pillintrip.com [pillintrip.com]

- 2. Spasmofen - Wikipedia [en.wikipedia.org]

- 3. Spasmofen Ampoules - Antispasmodic & pain reliever [pharmacily.com]

- 4. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]

- 5. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. prisminltd.com [prisminltd.com]

- 8. 1mg.com [1mg.com]

- 9. researchgate.net [researchgate.net]

- 10. Ketoprofen - Wikipedia [en.wikipedia.org]

- 11. Ketoprofen: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 12. Ketorolac - Wikipedia [en.wikipedia.org]

- 13. Clinical efficacy of Spasmofen® suppository in the emergency treatment of renal colic: a randomized, double-blind, double-dummy comparative trial - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

Synergistic Effect of Ketoprofen and Hyoscine Butylbromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synergistic therapeutic effects observed with the co-administration of Ketoprofen and Hyoscine Butylbromide. By targeting distinct yet complementary physiological pathways involved in pain and smooth muscle contraction, this combination offers a potent therapeutic strategy for various visceral pain conditions. This document outlines the individual mechanisms of action, presents quantitative data from preclinical and clinical studies demonstrating their synergy, details relevant experimental protocols, and visualizes the underlying signaling pathways.

Core Concepts: Individual Mechanisms of Action

Ketoprofen: A Non-Steroidal Anti-Inflammatory Drug (NSAID)

Ketoprofen is a well-established NSAID that primarily exerts its analgesic, anti-inflammatory, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking COX enzymes, Ketoprofen reduces the production of prostaglandins, thereby mitigating pain and inflammation.[1] Some evidence also suggests that Ketoprofen may have central analgesic effects, potentially through interaction with the serotonergic system and inhibition of pro-inflammatory cytokines.[2]

Hyoscine Butylbromide: An Antispasmodic Agent

Hyoscine Butylbromide is a peripherally acting antimuscarinic agent.[3] It functions as a competitive antagonist of acetylcholine at muscarinic receptors (specifically M3 receptors) located on smooth muscle cells of the gastrointestinal and genitourinary tracts.[3][4] This blockade of cholinergic transmission inhibits smooth muscle contractions, leading to a spasmolytic effect.[3] Due to its quaternary ammonium structure, Hyoscine Butylbromide has low systemic absorption and does not readily cross the blood-brain barrier, resulting in localized effects with minimal central nervous system side effects.[4] At higher concentrations, it may also exert some nicotinic receptor antagonism.[5]

Evidence of Synergy: Quantitative Data

The combination of Ketoprofen and Hyoscine Butylbromide has demonstrated a synergistic effect in both preclinical and clinical settings, leading to enhanced pain relief compared to the individual components.

Preclinical Data: Ureteral Hyperalgesia in Rats

A study investigating the effect of Ketoprofen and Hyoscine Butylbromide on muscle hyperalgesia in rats with unilateral ureteral stones provides clear evidence of their synergistic action. The vocalization threshold to electrical stimulation of the oblique musculature was measured, with a decrease indicating hyperalgesia.

| Treatment Group | Dosage | Maximum Decrease in Vocalization Threshold | Duration of Significant Decrease |

| Saline (Control) | - | 32% | 7 days |

| Hyoscine Butylbromide | 15 mg/kg/day i.p. | 20% | 1 day |

| Ketoprofen | 15 mg/kg/day i.p. | 18% | 1 day |

| Hyoscine Butylbromide + Ketoprofen | 15 mg/kg/day + 15 mg/kg/day i.p. | No significant change | - |

Data adapted from a study on muscle hyperalgesia of ureteral origin in rats.[2]

The data clearly indicates that the combination of Hyoscine Butylbromide and Ketoprofen completely prevented the development of muscle hyperalgesia, an effect not achieved by either drug alone.[2]

Clinical Data: Acute Renal Colic

A randomized, double-blind clinical trial evaluated the efficacy of a fixed-dose combination suppository containing 100 mg of Ketoprofen and 10 mg of Hyoscine Butylbromide (Spasmofen®) compared to intravenous ketorolac for the treatment of acute renal colic. Pain intensity was assessed using a Visual Analogue Scale (VAS).

| Treatment Group | N | Mean % VPAS Reduction at 15 min | Mean % VPAS Reduction at 60 min | Treatment Success at 60 min |

| Spasmofen® (Ketoprofen + Hyoscine Butylbromide) | 40 | 61.82% | 92.36% * | 87.5% |

| Ketorolac (IV) | 40 | 64.76% | 75.06% | 82.5% |

Statistically significant difference (P=0.0466)[3][6][7] VPAS: Visual Pain Analogue Scale[3][6][7] Treatment success was defined as a change in the verbal rating score from severe or moderate pain to none or mild.[3][7]

The combination of Ketoprofen and Hyoscine Butylbromide demonstrated a statistically significant greater reduction in pain scores at 60 minutes compared to a potent NSAID alone.[3][6][7] Another study comparing a combination of Dexketoprofen (an NSAID) and Hyoscine N-Butyl Bromide to Diclofenac (an NSAID) for renal colic found that the combination therapy resulted in faster pain relief.[4]

Experimental Protocols

Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This is a widely used preclinical model to evaluate the analgesic efficacy of drugs against visceral pain.

Protocol:

-

Animals: Male Swiss mice (20-25 g) are typically used.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Animals are divided into groups and treated orally or intraperitoneally with the vehicle (control), Ketoprofen, Hyoscine Butylbromide, or the combination at various doses.

-

Induction of Writhing: After a specific pre-treatment time (e.g., 30-60 minutes), each mouse is injected intraperitoneally with a 0.6% solution of acetic acid (10 mL/kg).

-

Observation: Immediately after the acetic acid injection, the mice are placed in individual observation chambers. The number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a set period, typically 20-30 minutes.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the control group. A significant reduction in the number of writhes indicates an analgesic effect.

Isolated Tissue Bath for Smooth Muscle Contractility

This in vitro method allows for the direct measurement of the effects of drugs on smooth muscle contraction and relaxation.

Protocol:

-

Tissue Preparation: A segment of smooth muscle tissue (e.g., rat ileum or bladder) is carefully dissected and mounted in an isolated tissue bath chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously aerated with carbogen (95% O2, 5% CO2).

-

Transducer Connection: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a period of time (e.g., 60 minutes), with periodic washing.

-

Induction of Contraction: A contractile agent (e.g., acetylcholine or carbachol) is added to the bath to induce a stable muscle contraction.

-

Drug Application: Once a stable contraction is achieved, increasing concentrations of Hyoscine Butylbromide are added cumulatively to the bath to generate a concentration-response curve and determine its relaxant effect (IC50).

-

Synergy Assessment: To assess synergy, the experiment can be repeated in the presence of a fixed concentration of Ketoprofen to observe if it potentiates the relaxant effect of Hyoscine Butylbromide on induced contractions.

-

Data Acquisition and Analysis: The changes in muscle tension are recorded and analyzed to quantify the contractile and relaxant responses.[8]

Signaling Pathways and Synergistic Interaction

The synergistic effect of Ketoprofen and Hyoscine Butylbromide stems from their ability to interrupt two distinct pathways that contribute to visceral pain: the inflammatory/nociceptive pathway and the smooth muscle spasm pathway.

Ketoprofen's Mechanism of Action

Hyoscine Butylbromide's Mechanism of Action

Synergistic Interaction in Visceral Pain

The combination of Ketoprofen and Hyoscine Butylbromide provides a dual-pronged attack on visceral pain, which is often characterized by both inflammation and smooth muscle spasms.

Conclusion

The co-administration of Ketoprofen and Hyoscine Butylbromide represents a rational and effective therapeutic strategy for the management of visceral pain. The synergistic relationship, supported by both preclinical and clinical data, is based on the complementary mechanisms of inhibiting prostaglandin-mediated inflammation and pain sensitization, and blocking acetylcholine-induced smooth muscle spasms. This dual approach leads to superior and often faster pain relief than can be achieved with either agent alone. For drug development professionals, fixed-dose combinations of these two compounds hold significant promise for providing an improved treatment option for patients suffering from conditions such as renal colic, biliary colic, and other forms of spasmodic visceral pain. Further research could explore the optimal dosing ratios and formulations to maximize this synergistic potential.

References

- 1. dovepress.com [dovepress.com]

- 2. Effects of spasmolytic and/or non-steroidal antiinflammatory drugs on muscle hyperalgesia of ureteral origin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pjuonline.com [pjuonline.com]

- 5. LC-MS/MS approach for simultaneous assessment of hyoscine N-butyl bromide and ketoprofen in biological fluids and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical efficacy of Spasmofen® suppository in the emergency treatment of renal colic: a randomized, double-blind, double-dummy comparative trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Spasmofen

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Spasmofen is a combination pharmaceutical product designed to provide both analgesic and antispasmodic effects. A widely available formulation of Spasmofen contains two active ingredients: Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID), and Hyoscine Butylbromide, an antimuscarinic agent.[1][2] This dual-action formulation is intended for the symptomatic relief of pain associated with smooth muscle spasms, such as those occurring in the gastrointestinal and genitourinary tracts. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of each active component, supported by quantitative data, detailed experimental methodologies, and visual representations of key pathways and processes.

Pharmacodynamics

The therapeutic effect of Spasmofen is achieved through the distinct and complementary mechanisms of action of its two active ingredients.

Ketoprofen: Inhibition of Prostaglandin Synthesis

Ketoprofen is a potent inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3] By blocking these enzymes, ketoprofen prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The analgesic and anti-inflammatory effects of ketoprofen are primarily attributed to the inhibition of prostaglandin synthesis at the site of injury and in the central nervous system. While the S-enantiomer is responsible for the beneficial pharmacological activity, most preparations are marketed as a racemate.[3]

Hyoscine Butylbromide: Antimuscarinic Action

Hyoscine butylbromide is a quaternary ammonium derivative of hyoscine that acts as a competitive antagonist at muscarinic acetylcholine receptors (primarily M1, M2, and M3 subtypes) located on smooth muscle cells.[4] By blocking the action of acetylcholine, hyoscine butylbromide leads to the relaxation of smooth muscles in the gastrointestinal, biliary, and urinary tracts, thereby alleviating spasms and associated pain.[4] Due to its quaternary structure, it does not readily cross the blood-brain barrier, resulting in minimal central nervous system side effects.[5]

Signaling Pathway of Ketoprofen

Caption: Mechanism of action of Ketoprofen.

Signaling Pathway of Hyoscine Butylbromide

Caption: Mechanism of action of Hyoscine Butylbromide.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion of ketoprofen and hyoscine butylbromide are key to understanding the onset, duration, and overall clinical effect of Spasmofen.

Ketoprofen

Ketoprofen is rapidly and almost completely absorbed following oral administration.[3] It is extensively bound to plasma proteins, primarily albumin. Metabolism occurs in the liver, mainly through glucuronidation, and the inactive conjugates are excreted in the urine.[3]

| Parameter | Value | Reference |

| Bioavailability (Oral) | ~81.4 - 84.5% | [4] |

| Time to Peak (Tmax) (Oral) | 1 - 2 hours | [6] |

| Plasma Half-life (t½) | 1 - 3 hours | [3] |

| Volume of Distribution (Vd) | 0.1 L/kg | [6] |

| Plasma Clearance | ~0.08 L/kg/h | [6] |

| Protein Binding | ~99% | [3] |

Hyoscine Butylbromide

Hyoscine butylbromide, being a quaternary ammonium compound, has very low oral bioavailability.[4] Despite low systemic absorption, it exerts its primary effect locally on the smooth muscle of the gastrointestinal tract due to its high tissue affinity.[4] When administered intravenously, it is rapidly distributed. The main metabolic pathway is hydrolysis of the ester bond.[6]

| Parameter | Value | Reference |

| Bioavailability (Oral) | < 1% | [4][5] |

| Time to Peak (Tmax) (Oral) | ~2 hours | [6] |

| Plasma Half-life (t½) (IV) | ~5 hours | [5] |

| Volume of Distribution (Vd) (IV) | 128 L (~1.7 L/kg) | [6] |

| Total Clearance (IV) | 1.2 L/min | [6] |

| Protein Binding | ~4.4% | [6] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic and pharmacodynamic studies. Below are representative protocols for the assessment of ketoprofen and hyoscine butylbromide.

Typical Pharmacokinetic Study Design

A common design for a pharmacokinetic study is a randomized, crossover study in healthy volunteers.

Experimental Workflow for a Pharmacokinetic Study

Caption: A typical crossover design for a pharmacokinetic study.

Key Methodological Details:

-

Subjects: A cohort of healthy adult volunteers, often with specific inclusion and exclusion criteria (e.g., non-smokers, no concurrent medications).

-

Dosing: Administration of a single dose of the study drug (e.g., Spasmofen) after an overnight fast.

-

Blood Sampling: Collection of venous blood samples at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Sample Processing: Plasma is separated by centrifugation and stored frozen until analysis.

-

Analytical Method: Quantification of the parent drug and/or its metabolites in plasma samples is typically performed using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1][7]

-

Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½, Vd, and clearance using non-compartmental analysis.

Conclusion

The combination of ketoprofen and hyoscine butylbromide in Spasmofen offers a dual-pronged approach to the management of pain associated with smooth muscle spasms. Ketoprofen provides effective analgesia and anti-inflammatory action through the inhibition of prostaglandin synthesis, while hyoscine butylbromide directly targets the underlying cause of spasmodic pain by inducing smooth muscle relaxation via its antimuscarinic properties. A thorough understanding of the distinct pharmacokinetic and pharmacodynamic profiles of each component is essential for optimizing therapeutic outcomes and for guiding future research and development in this area. While comprehensive data on the co-administration of these drugs within the Spasmofen formulation is limited in the public domain, the individual profiles provide a strong foundation for its rational use in clinical practice. Further studies investigating potential drug-drug interactions and the pharmacokinetic profile of the combined product are warranted to further elucidate its clinical pharmacology.

References

- 1. researchgate.net [researchgate.net]

- 2. Fixed-Dose Combination of NSAIDs and Spasmolytic Agents in the Treatment of Different Types of Pain—A Practical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical pharmacokinetics of ketoprofen and its enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hyoscine butylbromide - Wikipedia [en.wikipedia.org]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. LC-MS/MS approach for simultaneous assessment of hyoscine N-butyl bromide and ketoprofen in biological fluids and pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

Spasmofen (Ketoprofen and Hyoscine Butylbromide): A Technical Guide for Visceral Hypersensitivity Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Visceral hypersensitivity, a hallmark of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS), presents a significant challenge in drug development. It is characterized by a lowered pain threshold and an exaggerated response to visceral stimuli. Spasmofen, a combination drug containing Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID), and Hyoscine Butylbromide, an antispasmodic agent, offers a dual-pronged therapeutic approach to managing visceral pain. This technical guide provides an in-depth analysis of the mechanisms of action of Spasmofen's components, a review of relevant preclinical data, detailed experimental protocols for studying visceral hypersensitivity, and a summary of the key signaling pathways involved. The synergistic interaction between the analgesic/anti-inflammatory properties of Ketoprofen and the smooth muscle relaxant effects of Hyoscine Butylbromide suggests its potential as a valuable tool for both mechanistic studies and the development of novel therapeutics for visceral hypersensitivity.

Introduction to Spasmofen and Visceral Hypersensitivity

Visceral hypersensitivity is a complex condition involving peripheral and central sensitization of the nervous system, leading to heightened perception of pain from internal organs.[1] It is a primary contributor to the chronic abdominal pain experienced by patients with functional bowel disorders.[2] Spasmofen is a combination therapy that targets two key mechanisms implicated in visceral pain: inflammation and smooth muscle spasm. The formulation addressed in this guide contains:

-

Ketoprofen: A potent NSAID that inhibits cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation and pain.[3]

-

Hyoscine Butylbromide: An anticholinergic agent that acts as a competitive antagonist at muscarinic receptors on smooth muscle cells, leading to muscle relaxation and a reduction in spasms.[4][5]

This guide will focus on the preclinical rationale and experimental frameworks for investigating the utility of this specific Spasmofen formulation in the context of visceral hypersensitivity research.

Mechanism of Action

The efficacy of Spasmofen in visceral pain and, by extension, its potential in visceral hypersensitivity, stems from the complementary actions of its two active ingredients.

Ketoprofen: Inhibition of Prostaglandin Synthesis and Nociceptive Signaling

Ketoprofen exerts its analgesic and anti-inflammatory effects primarily through the non-selective inhibition of COX-1 and COX-2 enzymes.[6] This inhibition blocks the conversion of arachidonic acid to prostaglandins, particularly Prostaglandin E2 (PGE2). PGE2 is a critical mediator in sensitizing peripheral nociceptors to both thermal and mechanical stimuli.[7] In the context of visceral hypersensitivity, increased levels of PGE2 have been observed in the colonic mucosa of IBS patients, correlating with abdominal pain.[8] By reducing PGE2 levels, Ketoprofen can decrease the sensitization of afferent nerve fibers that innervate the viscera.[9]

Furthermore, evidence suggests that Ketoprofen possesses central analgesic properties, potentially acting at the spinal and supraspinal levels to modulate pain perception.[10][11] This central action may contribute to its effectiveness in chronic pain states like visceral hypersensitivity, which involve central sensitization.

Hyoscine Butylbromide: Muscarinic Receptor Antagonism and Smooth Muscle Relaxation

Hyoscine Butylbromide is a quaternary ammonium derivative of scopolamine that acts as a potent antagonist at muscarinic acetylcholine receptors, particularly the M2 and M3 subtypes, which are abundant in the smooth muscle of the gastrointestinal tract.[4][5] Acetylcholine, the primary neurotransmitter of the parasympathetic nervous system, induces smooth muscle contraction via these receptors. By blocking this interaction, Hyoscine Butylbromide leads to smooth muscle relaxation, thereby alleviating cramping and spasmodic pain.[12]

Beyond its direct spasmolytic effect, the cholinergic system is implicated in the modulation of visceral nociception.[13] The presence of muscarinic receptors on dorsal root ganglion neurons suggests a role for acetylcholine in sensory signaling.[14][15] By antagonizing these receptors, Hyoscine Butylbromide may directly influence the transmission of painful stimuli from the viscera. At higher concentrations, it may also exert a moderate nicotinic receptor antagonism.[5]

Signaling Pathways

The therapeutic effects of Spasmofen in visceral hypersensitivity can be understood through its modulation of key signaling pathways involved in nociception and smooth muscle contraction.

Prostaglandin E2 Signaling Pathway in Nociceptor Sensitization

Cholinergic Signaling in Smooth Muscle Contraction

dot

Caption: Cholinergic signaling pathway leading to smooth muscle contraction and its blockade by Hyoscine Butylbromide.

Preclinical Evidence in Visceral Pain Models

While direct studies of the Ketoprofen and Hyoscine Butylbromide combination in validated visceral hypersensitivity models are limited, evidence from visceral pain models strongly supports its therapeutic potential.

Synergistic Effect in a Ureteral Calculosis Model

A key preclinical study investigated the effects of Ketoprofen, Hyoscine-N-butylbromide, and their combination in a rat model of ureteral calculosis, which induces muscle hyperalgesia, a form of referred visceral pain. The results demonstrated a synergistic effect of the combination in preventing the development of hyperalgesia.

| Treatment Group | Maximum Decrease in Vocalization Threshold (%) | Duration of Significant Decrease (days) |

| Saline | 32% | 7 |

| Hyoscine-N-butylbromide (15 mg/kg/day) | 20% | 1 |

| Ketoprofen (15 mg/kg/day) | 18% | 1 |

| Hyoscine-N-butylbromide + Ketoprofen (15 + 15 mg/kg/day) | No significant decrease | 0 |

Table adapted from data presented in Giamberardino et al., 1995.

These findings indicate that the combination of an NSAID and an antispasmodic is more effective than either agent alone in mitigating visceral pain.

Effects of NSAIDs in the Colorectal Distension Model

The colorectal distension (CRD) model is a widely used and validated method for assessing visceral sensitivity in rodents. Studies using dexketoprofen, the S-(+)-enantiomer of ketoprofen, have shown a dose-dependent reduction in the visceromotor response (VMR) to CRD in rats, indicating a clear analgesic effect on visceral pain.

[10][12]| Drug and Dose | Mean Reduction in VMR (%) | Time Points of Significant Reduction (minutes) | | :--- | :--- | :--- | | Dexketoprofen (6 mg/kg, i.v.) | 26.1 - 43.9% | 10 - 70 |

Table adapted from data presented in Etem et al., 2017.

[10][12]### 5. Experimental Protocols for Visceral Hypersensitivity Studies

To further investigate the effects of Spasmofen on visceral hypersensitivity, several established preclinical models can be employed.

Colorectal Distension (CRD) Model

This is the gold-standard model for quantifying visceral sensitivity.

Objective: To measure the visceromotor response (VMR) to graded mechanical distension of the colorectum.

Animals: Male Sprague-Dawley or Wistar rats (200-300g).

Procedure:

-

Animal Preparation: Rats are fasted overnight with free access to water. Anesthesia (e.g., isoflurane) is administered for the surgical implantation of bipolar electrodes into the external oblique abdominal muscle. The electrode leads are externalized at the nape of the neck. Animals are allowed to recover for at least 5-7 days.

-

Balloon Insertion: On the day of the experiment, a flexible latex balloon (e.g., 5-6 cm in length) attached to a catheter is inserted intra-anally into the descending colon and rectum. The catheter is secured to the tail.

-

Acclimation: Rats are placed in small restraining cages and allowed to acclimate for 30-60 minutes.

-

Distension Protocol: Graded, phasic distensions (e.g., 20, 40, 60, 80 mmHg for 20 seconds with a 4-minute inter-stimulus interval) are performed using a barostat.

-

Data Acquisition: The electromyographic (EMG) activity of the abdominal muscles is recorded and quantified as the VMR. This is typically calculated as the area under the curve of the EMG recording during the distension period minus the baseline activity.

-

Drug Administration: Spasmofen (or its individual components and vehicle control) is administered (e.g., intraperitoneally or orally) at a predetermined time before the CRD protocol.

Endpoint: A reduction in the VMR at various distension pressures indicates an anti-hyperalgesic effect.

dot

Caption: Experimental workflow for the colorectal distension (CRD) model.

Stress-Induced Visceral Hypersensitivity Model

Chronic stress is a known factor in the development and exacerbation of visceral hypersensitivity.

Objective: To induce a state of visceral hypersensitivity through chronic stress and assess the therapeutic effect of Spasmofen.

Animals: Male Wistar-Kyoto rats (a strain known for its hyper-responsiveness to stress) or other rodent strains.

Procedure:

-

Stress Protocol: Various stressors can be used, such as water avoidance stress (WAS) or repeated restraint stress, typically for 1-2 hours daily for 7-10 consecutive days.

-

Induction of Hypersensitivity: Following the chronic stress period, visceral sensitivity is assessed using the CRD model as described above. Stressed animals will typically exhibit a significantly lower pain threshold and an exaggerated VMR compared to non-stressed controls.

-

Drug Testing: Spasmofen is administered to the stressed animals, and its effect on the heightened visceral sensitivity is measured.

Post-Inflammatory Visceral Hypersensitivity Model

Transient intestinal inflammation can lead to a long-lasting state of visceral hypersensitivity, mimicking post-infectious IBS.

Objective: To induce visceral hypersensitivity following a bout of colitis and evaluate the efficacy of Spasmofen.

Animals: Male Sprague-Dawley rats.

Procedure:

-

Induction of Colitis: A mild colitis is induced by intracolonic administration of a hapten such as trinitrobenzenesulfonic acid (TNBS) or acetic acid.

-

Resolution of Inflammation: The acute inflammation typically resolves within 7-14 days. This can be confirmed by histological analysis.

-

Assessment of Hypersensitivity: Visceral sensitivity is measured using the CRD model at a time point when inflammation has subsided but hypersensitivity persists (e.g., 2-4 weeks post-induction).

-

Drug Intervention: The effect of Spasmofen on this established visceral hypersensitivity is then evaluated.

Conclusion and Future Directions

The combination of Ketoprofen and Hyoscine Butylbromide in Spasmofen presents a compelling therapeutic strategy for visceral hypersensitivity by targeting both inflammatory and spasmodic components of visceral pain. The preclinical data, particularly the demonstrated synergy in a visceral pain model, underscores its potential.

Future research should focus on evaluating the efficacy of the Spasmofen combination in validated models of visceral hypersensitivity, such as the stress-induced and post-inflammatory models, using the colorectal distension method. Investigating the central effects of this combination on spinal and supraspinal pain processing pathways would further elucidate its mechanism of action. Such studies will be crucial in translating the preclinical promise of Spasmofen into effective clinical applications for patients suffering from visceral hypersensitivity.

References

- 1. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments [jnmjournal.org]

- 2. Differential activation of colonic afferents and dorsal horn neurons underlie stress-induced and comorbid visceral hypersensitivity in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of Visceral Hypersensitivity in Irritable Bowel Syndrome—Plant Metabolites in IBS Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential effects of spinal (R)-ketoprofen and (S)-ketoprofen against signs of neuropathic pain and tonic nociception: evidence for a novel mechanism of action of (R)-ketoprofen against tactile allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evidence for a central mechanism of action of S-(+)-ketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of M2, M3, and M4 muscarinic receptor subtypes in the spinal cholinergic control of nociception revealed using siRNA in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sensitization of TRPV1 by EP1 and IP reveals peripheral nociceptive mechanism of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin E2, Produced by Mast Cells in Colon Tissues From Patients With Irritable Bowel Syndrome, Contributes to Visceral Hypersensitivity in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of nonsteroidal anti-inflammatory drugs on colorectal distension-induced visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Central analgesic effect of ketoprofen in humans: electrophysiological evidence for a supraspinal mechanism in a double-blind and cross-over study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of nonsteroidal anti-inflammatory drugs on colorectal distension-induced visceral pain - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Rat dorsal root ganglia express m1-m4 muscarinic receptor proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of M2, M3, and M4 Muscarinic Receptor Subtypes in the Spinal Cholinergic Control of Nociception Revealed Using siRNA in Rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Analysis of the Anti-inflammatory Pathways of Spasmofen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the molecular mechanisms underlying the anti-inflammatory effects of Spasmofen, a combination drug therapy. The primary focus is on the non-steroidal anti-inflammatory drug (NSAID) component, which is the principal driver of its anti-inflammatory activity. This document outlines the core signaling pathways, presents quantitative data on enzyme inhibition, and provides detailed experimental protocols for researchers investigating these effects.

Introduction: Composition and Therapeutic Action

Spasmofen is a compound medication formulated to alleviate pain and discomfort associated with smooth muscle spasms, often in the gastrointestinal or genitourinary tracts. A common formulation of Spasmofen combines two active pharmaceutical ingredients:

-

Ketoprofen: A potent NSAID from the propionic acid class, responsible for the analgesic, antipyretic, and anti-inflammatory effects of the medication.[1][2][3][4][5]

-

Hyoscine Butylbromide: An antispasmodic agent that acts as an anticholinergic, relaxing smooth muscle to relieve cramps and spasms.[2][6][7]

While Hyoscine Butylbromide addresses the spasmodic component of pain by blocking muscarinic receptors on smooth muscle cells[6][8][9][10], the anti-inflammatory properties of Spasmofen are exclusively attributed to the action of Ketoprofen.

Core Anti-inflammatory Pathway: Inhibition of Cyclooxygenase (COX)

The primary anti-inflammatory mechanism of Ketoprofen involves the inhibition of the cyclooxygenase (COX) enzymes, specifically the isoforms COX-1 and COX-2.[11][12][13] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade.[4][11][12]

-

COX-1 is a constitutively expressed enzyme found in most tissues. It is involved in producing prostaglandins that serve physiological housekeeping functions, such as protecting the gastrointestinal lining and regulating platelet aggregation.[11]

-

COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by pro-inflammatory stimuli. The prostaglandins produced by COX-2 are major contributors to the classic signs of inflammation, pain, and fever.[11]

By reversibly inhibiting both COX-1 and COX-2, Ketoprofen effectively reduces the synthesis of pro-inflammatory prostaglandins (like PGE2), leading to a decrease in vasodilation, vascular permeability, and the recruitment of inflammatory cells to the site of injury.[11][12] The therapeutic anti-inflammatory effect is primarily mediated through the inhibition of COX-2.[11]

Some evidence also suggests that Ketoprofen may exert a broader anti-inflammatory effect by inhibiting the lipoxygenase pathway, which is responsible for producing another class of inflammatory mediators called leukotrienes.[11]

Figure 1. Ketoprofen's inhibition of the COX-1 and COX-2 pathways.

Quantitative Data: COX Inhibition by Ketoprofen

The inhibitory potency of Ketoprofen against COX enzymes can be quantified by its half-maximal inhibitory concentration (IC50). The S-enantiomer of Ketoprofen is the pharmacologically active form. Data from in-vitro studies demonstrates its potent activity against COX-2.

| Compound | Enzyme/System | IC50 Value (µmol/L) |

| S-Ketoprofen | COX-2 (Guinea Pig Whole Blood) | 0.024[14] |

| S-Ketoprofen | COX-2 (Purified Sheep Placenta) | 5.3[14] |

| R-Ketoprofen | COX-2 (Purified Sheep Placenta) | > 80 (Essentially Inactive)[14] |

Table 1: In-vitro inhibitory concentrations (IC50) of Ketoprofen enantiomers against COX-2.

Experimental Protocols

The anti-inflammatory activity of Ketoprofen is typically assessed using in-vitro assays that measure the inhibition of COX enzyme activity. Below are outlines of standard methodologies.

Whole Blood Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit COX-1 and COX-2 in a physiologically relevant environment.

Objective: To determine the IC50 of Ketoprofen for COX-1 (measured as Thromboxane B2 production) and COX-2 (measured as Prostaglandin E2 production) in human whole blood.

Methodology:

-

Sample Preparation: Freshly drawn human blood is collected into tubes containing an anticoagulant (e.g., heparin).

-

COX-1 Assay: Aliquots of blood are incubated with various concentrations of Ketoprofen or vehicle control. The blood is then allowed to clot, which triggers platelet COX-1 activity, leading to the production of Thromboxane A2 (measured as its stable metabolite, TXB2).

-

COX-2 Assay: For the COX-2 assay, aliquots of blood are first incubated with an inflammatory stimulus, such as lipopolysaccharide (LPS), to induce the expression of the COX-2 enzyme in monocytes.[14] Following induction, the blood is incubated with various concentrations of Ketoprofen or vehicle control.

-

Quantification: Plasma is separated by centrifugation. The concentrations of TXB2 (for COX-1) and PGE2 (for COX-2) in the plasma are quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).[15]

-

Data Analysis: The percentage inhibition of prostanoid production is calculated for each Ketoprofen concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a concentration-response curve.

References

- 1. pillintrip.com [pillintrip.com]

- 2. Spasmofen Ampoules - Antispasmodic & pain reliever [pharmacily.com]

- 3. sallypharmacies.com [sallypharmacies.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. prisminltd.com [prisminltd.com]

- 7. researchgate.net [researchgate.net]

- 8. mims.com [mims.com]

- 9. Hyoscine butylbromide: a review of its use in the treatment of abdominal cramping and pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. What is the mechanism of Ketoprofen? [synapse.patsnap.com]

- 12. nbinno.com [nbinno.com]

- 13. Ketoprofen - Wikipedia [en.wikipedia.org]

- 14. Stereoselective inhibition of inducible cyclooxygenase by chiral nonsteroidal antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

Spasmofen's Effect on Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Spasmofen is a combination pharmaceutical product comprising Ketoprofen, Pitofenone Hydrochloride, and Fenpiverinium Bromide. This technical guide provides an in-depth analysis of the effect of Spasmofen on prostaglandin synthesis. The primary mechanism of action in this regard is attributed to its Ketoprofen component, a potent non-steroidal anti-inflammatory drug (NSAID). Ketoprofen acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2, thereby blocking the synthesis of prostaglandins. Pitofenone and Fenpiverinium, the other two active ingredients, function as spasmolytics through musculotropic and anticholinergic pathways, respectively, and do not appear to directly influence the prostaglandin synthesis cascade. This guide details the molecular mechanisms, presents quantitative data on the inhibitory activity of Ketoprofen, outlines relevant experimental protocols for assessing prostaglandin synthesis inhibition, and provides visual diagrams of the key signaling pathways.

Introduction to Spasmofen's Active Ingredients

Spasmofen's therapeutic effect is a result of the synergistic action of its three active components:

-

Ketoprofen: A propionic acid derivative belonging to the NSAID class. Its primary role is to provide analgesic and anti-inflammatory effects by inhibiting prostaglandin synthesis[1][2][3][4][5].

-

Pitofenone Hydrochloride: A spasmolytic agent that exerts its effect through a direct musculotropic action (similar to papaverine) and a neurotropic (anticholinergic) effect[6][7][8]. It acts directly on smooth muscle to cause relaxation.

-

Fenpiverinium Bromide: An anticholinergic agent that blocks muscarinic receptors on smooth muscle cells, leading to relaxation[9][10][11][12].

This guide will focus on the direct impact of these components on the prostaglandin synthesis pathway.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Prostaglandins are lipid compounds with diverse hormone-like effects, including mediating inflammation, pain, and fever[13][14]. They are synthesized from arachidonic acid by the action of COX enzymes[13][15].

The effect of Spasmofen on prostaglandin synthesis is almost exclusively mediated by Ketoprofen .

The Role of Ketoprofen as a COX Inhibitor

Ketoprofen is a non-selective inhibitor of both COX-1 and COX-2 enzymes[1][2][4][5][8].

-

COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions such as protecting the gastric mucosa and maintaining renal blood flow[16].

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation[16].

By inhibiting both COX isoforms, Ketoprofen effectively reduces the production of prostaglandins from arachidonic acid, leading to its anti-inflammatory and analgesic effects[1][2][3][4][5][15]. The S-(+)-enantiomer of Ketoprofen is the biologically active form responsible for this inhibition[6].

Mechanisms of Pitofenone and Fenpiverinium

Current scientific literature does not provide evidence for a direct inhibitory effect of Pitofenone or Fenpiverinium on COX enzymes.

-

Pitofenone's spasmolytic action is primarily due to its papaverine-like effect, which is thought to involve the inhibition of phosphodiesterases and modulation of calcium channels, leading to smooth muscle relaxation[6][7].

-

Fenpiverinium's mechanism is the competitive antagonism of acetylcholine at muscarinic receptors on smooth muscle, which blocks nerve impulses that cause muscle contractions[9][10]. While one source suggests it prevents the formation of pain-causing prostaglandins, the detailed pharmacological data point towards an anticholinergic mechanism rather than direct COX inhibition[9][10].

Therefore, the contribution of Pitofenone and Fenpiverinium to Spasmofen's overall therapeutic effect is through their spasmolytic actions, which are complementary to the analgesic and anti-inflammatory effects of Ketoprofen.

Quantitative Data: Ketoprofen's Inhibition of COX Enzymes

The inhibitory potency of Ketoprofen against COX-1 and COX-2 has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that variations in IC50 values can be attributed to different experimental conditions, such as the source of the enzyme (e.g., recombinant human, bovine) and the specific assay used.

| Active Ingredient | Target Enzyme | IC50 Value | Source |

| S-(+)-Ketoprofen | COX-1 | 1.9 nM | [6] |

| S-(+)-Ketoprofen | COX-2 | 27 nM | [6] |

| Ketoprofen | COX-1 | 2 nM | [17] |

| Ketoprofen | COX-2 | 26 nM | [17] |

| (±)-Ketoprofen | COX-1 | 0.5 µM | |

| (±)-Ketoprofen | COX-2 | 2.33 µM |

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways related to prostaglandin synthesis and the mechanisms of action of Spasmofen's components.

Caption: Prostaglandin synthesis pathway and the inhibitory action of Ketoprofen.

Caption: Musculotropic mechanism of Pitofenone.

Caption: Anticholinergic mechanism of Fenpiverinium.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the inhibition of prostaglandin synthesis by a compound like Ketoprofen.

In Vitro Assay: Inhibition of Recombinant Human COX Enzymes

This protocol determines the direct inhibitory effect of a test compound on purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of the test compound for COX-1 and COX-2.

Materials:

-

Recombinant human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (e.g., Ketoprofen) dissolved in a suitable solvent (e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl buffer)

-

Heme cofactor

-

EIA (Enzyme Immunoassay) kit for Prostaglandin E2 (PGE2)

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a microplate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

-

Add the test compound dilutions or vehicle control to the respective wells.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate for a defined period (e.g., 2 minutes) at 37°C.

-

Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of PGE2 production.

Caption: Workflow for in vitro COX inhibition assay.

In Vivo Assay: Measurement of Prostaglandin Inhibition in a Rat Model

This protocol assesses the ability of a test compound to inhibit prostaglandin synthesis in a living organism.

Objective: To measure the reduction in prostaglandin levels in specific tissues or bodily fluids following administration of the test compound.

Materials:

-

Laboratory rats

-

Test compound (e.g., Ketoprofen)

-

Vehicle control

-

Anesthetic

-

Instruments for tissue collection

-

Homogenization buffer with a COX inhibitor (e.g., indomethacin) to prevent ex vivo prostaglandin synthesis

-

ELISA or LC-MS/MS for prostaglandin quantification

Procedure:

-

Acclimatize the rats to the laboratory conditions.

-

Administer the test compound or vehicle control to the rats via the desired route (e.g., oral gavage).

-

At a specified time point after administration (e.g., 3 hours), euthanize the animals[2].

-

Immediately collect the target tissues (e.g., stomach, kidney, brain) or blood[2].

-

For tissue samples, immediately homogenize them in a buffer containing a COX inhibitor to stop any further prostaglandin synthesis.

-

For blood samples, process to obtain serum or plasma. To inhibit further prostaglandin synthesis, collection tubes can contain a COX inhibitor[11].

-

Extract prostaglandins from the tissue homogenates or serum/plasma.

-

Quantify the levels of specific prostaglandins (e.g., PGE2) or their metabolites (e.g., thromboxane B2) using a validated method such as ELISA or LC-MS/MS[11].

-

Compare the prostaglandin levels in the treated group to the control group to determine the percentage of inhibition.

Conclusion

The effect of Spasmofen on prostaglandin synthesis is unequivocally attributed to its Ketoprofen component. Ketoprofen is a potent, non-selective inhibitor of both COX-1 and COX-2 enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. This inhibition is the cornerstone of Spasmofen's anti-inflammatory and analgesic properties. The other components, Pitofenone and Fenpiverinium, contribute to the overall therapeutic effect through their distinct spasmolytic mechanisms, which do not involve the direct inhibition of the prostaglandin synthesis pathway. The quantitative data for Ketoprofen's COX inhibition and the detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and pharmacology.

References

- 1. Flurbiprofen: highly potent inhibitor of prostaglandin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo suppression of prostaglandin biosynthesis by non-steroidal anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vivo inhibition of prostaglandin synthesis in rabbit kidney by non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preparation and in vitro evaluation of slow release ketoprofen microcapsules formulated into tablets and capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Prostaglandin inhibitors - Wikipedia [en.wikipedia.org]

- 10. Effects of inhibition of prostaglandin endoperoxide synthase-2 in chronic gastro-intestinal ulcer models in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Prostaglandin synthesis blockade by ketoprofen attenuates respiratory and cardiovascular responses to static handgrip - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ester Prodrugs of Ketoprofen: Synthesis, In Vitro Stability, In Vivo Biological Evaluation and In Silico Comparative Docking Studies Against COX-1 and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 14. Inducible cyclooxygenase may have anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. adooq.com [adooq.com]

- 16. interpriseusa.com [interpriseusa.com]

- 17. Pharmacological analysis of cyclooxygenase-1 in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Models for Studying the Antispasmodic Effects of Spasmofen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spasmofen, a brand encompassing various formulations of antispasmodic agents, is widely utilized for the management of smooth muscle spasms. A thorough understanding of its pharmacological activity is paramount for further research and development. This technical guide provides an in-depth overview of the core in-vitro models and methodologies for characterizing the antispasmodic effects of Spasmofen's active ingredients, primarily focusing on the anticholinergic agents hyoscine butylbromide and dicyclomine. This document details experimental protocols for isolated organ bath preparations and cell-based calcium imaging assays, presents quantitative data in a comparative format, and illustrates key signaling pathways and experimental workflows through detailed diagrams.

Introduction to Spasmofen and its Mechanism of Action

Spasmofen is a combination drug designed to alleviate pain associated with smooth muscle spasms.[1] Different formulations are available, with a common variant combining an antispasmodic agent with a non-steroidal anti-inflammatory drug (NSAID). For the purpose of this guide, we will focus on the antispasmodic components, which primarily include:

-

Hyoscine Butylbromide: A quaternary ammonium derivative of hyoscine, which acts as a muscarinic receptor antagonist.[1][2][3] Its action is concentrated on the parasympathetic ganglia in the abdominal region, leading to a spasmolytic effect on the smooth muscles of the gastrointestinal, biliary, and genitourinary tracts.[4]

-

Dicyclomine: An anticholinergic agent that also exhibits a direct relaxant effect on smooth muscle.[5][6] It competitively inhibits muscarinic receptors, thereby reducing smooth muscle tone and motility.[7]

The primary mechanism of action for these antispasmodic agents is the blockade of muscarinic acetylcholine receptors on smooth muscle cells.[1][2] This interference with cholinergic signaling prevents the intracellular cascade that leads to muscle contraction, resulting in muscle relaxation and the alleviation of spasms.

Signaling Pathways in Smooth Muscle Contraction and Relaxation

Smooth muscle contraction is a complex process initiated by an increase in intracellular calcium concentration ([Ca²⁺]i). This can be triggered by various stimuli, including neurotransmitters like acetylcholine (ACh) binding to muscarinic receptors. The key steps are outlined below:

-

Stimulus and Receptor Activation: Agonists such as acetylcholine bind to G-protein coupled receptors (GPCRs), like the M3 muscarinic receptor, on the smooth muscle cell membrane.

-

Intracellular Calcium Increase: This binding activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃). IP₃ binds to its receptors on the sarcoplasmic reticulum (SR), triggering the release of stored Ca²⁺ into the cytoplasm. Calcium can also enter the cell from the extracellular space through voltage-gated and receptor-operated calcium channels.

-

Activation of Myosin Light Chain Kinase (MLCK): The increased cytoplasmic Ca²⁺ binds to calmodulin (CaM). The Ca²⁺-CaM complex then activates myosin light chain kinase (MLCK).[8][9]

-

Muscle Contraction: Activated MLCK phosphorylates the regulatory light chain of myosin, which enables the interaction between myosin and actin filaments, leading to cross-bridge cycling and muscle contraction.[8][9][10]

Relaxation occurs when the intracellular Ca²⁺ concentration decreases and through the action of myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chain.

Anticholinergic drugs like hyoscine butylbromide and dicyclomine exert their antispasmodic effect by blocking the initial step of this cascade – the binding of acetylcholine to muscarinic receptors.

In-Vitro Models for Antispasmodic Activity Assessment

Isolated Organ Bath Studies

The isolated organ bath is a classical and robust pharmacological technique for studying the contractility of smooth muscle tissues in response to drugs.[1][11][12][13] This ex-vivo method allows for the quantification of muscle contraction and relaxation under controlled physiological conditions.

A typical organ bath setup consists of a tissue chamber containing a physiological salt solution, which is maintained at a constant temperature (usually 37°C) and continuously aerated with carbogen (95% O₂ and 5% CO₂).[14] The isolated tissue is suspended in the chamber, with one end attached to a fixed point and the other connected to a force transducer.[14] The transducer records isometric contractions, which are then amplified and recorded by a data acquisition system.[11][14]

-

Guinea Pig Ileum: This is a widely used preparation due to its high sensitivity to various spasmogens, including acetylcholine and histamine.[9][15]

-

Rat and Rabbit Jejunum/Duodenum: These tissues are also commonly employed to study intestinal smooth muscle contractility.

-

Tracheal and Bronchial Chains: These are suitable for investigating bronchodilator effects.

-

Bladder and Urethral Strips: Used for studying the effects of drugs on the urinary system.[16]

-

Vascular Rings (e.g., Aortic Rings): Utilized for assessing effects on vascular smooth muscle tone.[11]

This protocol outlines the procedure for assessing the antispasmodic activity of a test compound against acetylcholine-induced contractions in isolated guinea pig ileum.

Materials:

-

Guinea pig

-

Student's organ bath with thermostatic control

-

Force-displacement transducer and data acquisition system

-

Aerator and carbogen gas supply (95% O₂ / 5% CO₂)

-

Surgical instruments for dissection

-

Tyrode's solution (see Table 1 for composition)

-

Acetylcholine (ACh) stock solution

-

Test compound (e.g., Hyoscine Butylbromide) stock solution

Table 1: Composition of Tyrode's Solution [4][17][18][19][20]

| Component | Concentration (mM) |

| NaCl | 137.0 |

| KCl | 2.7 |

| CaCl₂ | 1.8 |

| MgCl₂ | 1.0 |

| NaH₂PO₄ | 0.4 |

| NaHCO₃ | 12.0 |

| Glucose | 5.5 |

Procedure:

-

Tissue Preparation: Humanely sacrifice a guinea pig and dissect a segment of the ileum. Gently flush the lumen with fresh Tyrode's solution to remove contents.[9] Cut the ileum into 2-3 cm segments.[9]

-

Mounting: Tie one end of an ileum segment to the tissue holder and the other end to the force transducer. Mount the tissue in the organ bath chamber containing Tyrode's solution at 37°C, continuously bubbled with carbogen.[2]

-

Equilibration: Allow the tissue to equilibrate for 30-60 minutes under a resting tension of approximately 0.5-1.0 gram.[2][9] During this period, wash the tissue with fresh Tyrode's solution every 15 minutes.[2]

-

Viability Check: Elicit a submaximal contraction with a standard dose of a spasmogen (e.g., 60 mM KCl or a fixed concentration of ACh) to ensure tissue viability.[2] Wash the tissue and allow it to return to the baseline.

-

Cumulative Concentration-Response Curve for Agonist: Add increasing concentrations of acetylcholine to the bath in a cumulative manner to obtain a control concentration-response curve.

-

Antagonist Incubation: After washing the tissue and allowing it to return to baseline, add a fixed concentration of the test compound (e.g., hyoscine butylbromide) to the bath and incubate for a predetermined period (e.g., 15-20 minutes).

-

Concentration-Response Curve in Presence of Antagonist: Repeat the cumulative addition of acetylcholine in the presence of the test compound.

-

Data Analysis: Measure the height of the contractions. Express the response as a percentage of the maximum contraction induced by the agonist alone. Plot the log concentration of the agonist against the percentage response to obtain sigmoidal curves. The rightward shift of the curve in the presence of the antagonist indicates competitive antagonism. Calculate the IC₅₀ (the concentration of the antagonist that produces 50% inhibition of the agonist response) or the pA₂ value (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist).

Cell-Based Assays: Calcium Imaging

Cell-based assays provide a more high-throughput approach to screen for compounds that interfere with smooth muscle cell signaling. Measuring changes in intracellular calcium ([Ca²⁺]i) is a direct way to assess the effects of spasmogens and antispasmodics at the cellular level.[21]

Cultured smooth muscle cells are loaded with a fluorescent Ca²⁺ indicator dye.[21][22] When a spasmogen is added, it triggers an increase in [Ca²⁺]i, which is detected as an increase in fluorescence intensity. Antispasmodic compounds are evaluated for their ability to prevent or reduce this fluorescence increase.

Materials:

-

Primary or immortalized smooth muscle cells (e.g., human airway smooth muscle cells)

-

Cell culture medium and supplements

-

Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM, Fura-2 AM, Cal-520 AM)[21][23]

-

Physiological salt solution (e.g., HEPES-buffered PSS)

-

Spasmogen (e.g., Carbachol, a stable analog of acetylcholine)

-

Test compound (e.g., Dicyclomine)

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Cell Culture: Culture smooth muscle cells on glass-bottom dishes or microplates until they reach an appropriate confluency.[23]

-

Dye Loading: Incubate the cells with the membrane-permeant form of the Ca²⁺ indicator dye (e.g., Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.[22][23] This allows the dye to enter the cells, where it is cleaved by intracellular esterases into its active, Ca²⁺-sensitive form.

-

Washing: Gently wash the cells with fresh buffer to remove any extracellular dye.

-

Baseline Measurement: Acquire a baseline fluorescence reading for a few minutes to establish a stable signal.

-

Compound Addition: Add the test compound (antispasmodic) at the desired concentration and incubate for a specified period.

-

Spasmogen Stimulation: Add the spasmogen (e.g., carbachol) to stimulate an increase in intracellular calcium.

-

Data Acquisition: Continuously record the fluorescence intensity before, during, and after the addition of the spasmogen.

-

Data Analysis: The change in fluorescence intensity (ΔF) is typically normalized to the baseline fluorescence (F₀) to give ΔF/F₀. The peak response to the spasmogen in the presence and absence of the test compound is compared. The IC₅₀ value for the test compound can be determined by testing a range of concentrations.

Data Presentation and Interpretation

Quantitative data from these in-vitro experiments are crucial for comparing the potency of different antispasmodic compounds. The results are typically presented as IC₅₀ or pA₂ values.

Table 2: In-Vitro Antispasmodic Activity of Hyoscine Butylbromide (HBB)

| In-Vitro Model | Agonist (Spasmogen) | Parameter | Value | Reference |

| Guinea Pig Ileum | Bethanechol | IC₅₀ | 429 nmol L⁻¹ | [24] |

| Human Colon (Muscle) | Bethanechol | IC₅₀ | 121 nmol L⁻¹ | [24] |

| SH-SY5Y Cells (Nicotinic R) | Acetylcholine | IC₅₀ | 0.19 ± 0.04 µM | [24] |

Table 3: In-Vitro Antimuscarinic Activity of Dicyclomine

| In-Vitro Model | Receptor Subtype | Parameter | Value | Reference |

| Guinea Pig Ileum | M1 (Neuronal) | pA₂ | 9.13 | [7] |

| Guinea Pig Ileum | M2 (Prejunctional) | pA₂ | 7.61 | [7] |

| Guinea Pig Ileum | M2 (Postjunctional) | pA₂ | 7.21 | [7] |

| Guinea Pig Bladder Body | Acetylcholine-induced | Inhibition | 1 x 10⁻⁷ M to 1 x 10⁻⁵ M | [16] |

| Rabbit Bladder Body | Acetylcholine-induced | Inhibition | 5 x 10⁻⁶ M to 3 x 10⁻⁵ M | [16] |

Note: pA₂ is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response. A higher pA₂ value indicates higher antagonist potency.

Conclusion

The in-vitro models described in this guide, namely isolated organ bath studies and cell-based calcium imaging assays, are powerful tools for elucidating the antispasmodic effects of drugs like Spasmofen. These methodologies allow for a detailed characterization of the mechanism of action and a quantitative comparison of the potency of its active ingredients. By employing these techniques, researchers and drug development professionals can gain valuable insights into the pharmacological properties of antispasmodic agents, facilitating the development of more effective and safer therapies for conditions involving smooth muscle hypermotility.

References

- 1. dmt.dk [dmt.dk]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Dicyclomine | C19H35NO2 | CID 3042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dicyclomine discriminates between M1- and M2-muscarinic receptors in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Histamine-mediated acetylcholine release in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rjptsimlab.com [rjptsimlab.com]

- 10. youtube.com [youtube.com]

- 11. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. portfolio.unisza.edu.my [portfolio.unisza.edu.my]

- 15. Histamine receptors in the guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In vitro study of antispasmodic effects of dicyclomine hydrochloride on vesicourethral smooth muscle of guinea pig and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tyrode solution: Significance and symbolism [wisdomlib.org]

- 18. Tyrode's Solution - Elabscience® [elabscience.com]

- 19. researchgate.net [researchgate.net]

- 20. taylorandfrancis.com [taylorandfrancis.com]

- 21. researchgate.net [researchgate.net]

- 22. Calcium Signaling in Smooth Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of agonist-induced Ca2+ signals in human airway smooth muscle cells using excitation scan-based hyperspectral imaging and image analysis approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Preclinical Evaluation of Spasmofen in Animal Models of Colic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spasmofen is a trade name for several combination drug products aimed at relieving smooth muscle spasms and associated pain, characteristic of colic. Preclinical evaluation in relevant animal models is a critical step in validating the therapeutic potential and understanding the mechanism of action of such agents. This technical guide synthesizes the available preclinical data on the active components of common Spasmofen formulations and outlines the standard experimental protocols for their evaluation in animal models of colic and visceral pain. Due to a lack of specific preclinical studies on the combined "Spasmofen" product, this guide focuses on the individual constituents, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and antispasmodic agents, to construct a comprehensive preclinical profile.

Introduction: Understanding Spasmofen and Colic

Colic is characterized by severe, fluctuating pain in the abdomen caused by intestinal or ureteric spasms. The therapeutic strategy for colic typically involves a combination of an analgesic, to manage pain, and an antispasmodic, to relieve the underlying muscle contractions.

Spasmofen is a brand name that encompasses different formulations. The most common formulations for treating colic-like symptoms include a combination of an NSAID and an antispasmodic agent. For the purpose of this guide, we will focus on two representative combinations:

-

Ketoprofen and Hyoscine Butylbromide: Ketoprofen is a potent NSAID that inhibits prostaglandin synthesis, while hyoscine butylbromide is an anticholinergic agent that blocks muscarinic receptors on smooth muscle cells, leading to relaxation.[1][2]

-

Dicyclomine and Mefenamic Acid: Dicyclomine is an anticholinergic and direct smooth muscle relaxant, and mefenamic acid is an NSAID that inhibits cyclooxygenase (COX) enzymes.[3][4][5]

Mechanism of Action of Spasmofen Components

The dual-action of Spasmofen formulations provides comprehensive relief from colicky pain by targeting both the inflammatory pain pathway and the mechanism of smooth muscle spasm.

NSAID Component (Ketoprofen/Mefenamic Acid)

NSAIDs like ketoprofen and mefenamic acid exert their analgesic and anti-inflammatory effects by inhibiting the COX enzymes (COX-1 and COX-2). This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[1][2][3]

Antispasmodic Component (Hyoscine Butylbromide/Dicyclomine)